1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane
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Overview
Description
1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane is an organic compound with the molecular formula C7H10BrF. This compound is a cyclopropane derivative, characterized by the presence of bromine, fluorine, and a prop-1-en-2-yl group attached to the cyclopropane ring. It is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane can be achieved through various methods. One common approach involves the halogenation of a suitable cyclopropane precursor. For instance, starting with 2-methyl-2-(prop-1-en-2-yl)cyclopropane, bromination and fluorination reactions can be carried out under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Elimination Reactions: Strong bases such as sodium or potassium hydroxide are used to promote elimination reactions, often in alcoholic solvents.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can add across the double bond under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine or fluorine atoms are replaced by other functional groups.
Elimination Reactions: Alkenes are the primary products, with the formation of double bonds in the cyclopropane ring or the prop-1-en-2-yl group.
Addition Reactions: The addition of electrophiles results in the formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving the interaction of halogenated cyclopropanes with biological systems. It may serve as a probe to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropane ring and the prop-1-en-2-yl group contribute to the compound’s overall stability and reactivity, allowing it to participate in a range of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A similar compound with a bromine atom and a methyl group attached to a propane backbone.
1-Fluoro-2-methylpropane: A compound with a fluorine atom and a methyl group attached to a propane backbone.
1-Bromo-1-fluoro-2-methylpropane: A compound with both bromine and fluorine atoms attached to a propane backbone.
Uniqueness
1-Bromo-1-fluoro-2-methyl-2-(prop-1-en-2-yl)cyclopropane is unique due to the presence of both bromine and fluorine atoms on a cyclopropane ring with a prop-1-en-2-yl group. This combination of functional groups and structural features imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62359-98-2 |
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Molecular Formula |
C7H10BrF |
Molecular Weight |
193.06 g/mol |
IUPAC Name |
1-bromo-1-fluoro-2-methyl-2-prop-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C7H10BrF/c1-5(2)6(3)4-7(6,8)9/h1,4H2,2-3H3 |
InChI Key |
VXEWNCFERDBDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CC1(F)Br)C |
Origin of Product |
United States |
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